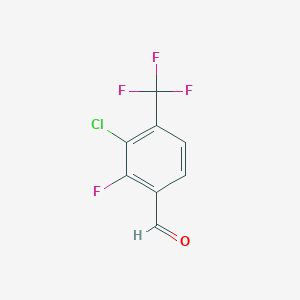

![molecular formula C6H4ClN3 B1316263 2-chloro-3H-imidazo[4,5-c]pyridine CAS No. 760912-66-1](/img/structure/B1316263.png)

2-chloro-3H-imidazo[4,5-c]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

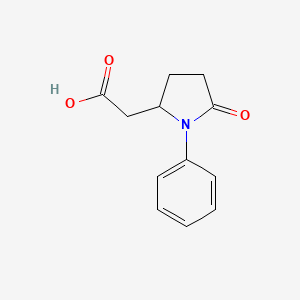

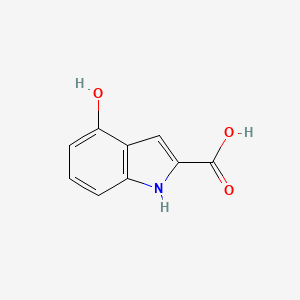

2-chloro-3H-imidazo[4,5-c]pyridine is a compound that belongs to the class of imidazopyridines . Imidazopyridines are known to play a crucial role in numerous disease conditions due to their structural resemblance with purines . They have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Synthesis Analysis

The synthesis of imidazopyridines has been achieved through various methods using different catalysts . A highly efficient, clean, and simple procedure for the synthesis of imidazo[4,5-b]pyridine scaffold from 2-chloro-3-nitropyridine in combination with environmentally benign H2O-IPA as a green solvent has been presented . The method involves a tandem sequence of SNAr reaction with substituted primary amines followed by the in situ nitro group reduction and subsequent heteroannulation with substituted aromatic aldehydes .Molecular Structure Analysis

The molecular structure of 2-chloro-3H-imidazo[4,5-c]pyridine is characterized by an imidazole ring fused with a pyridine moiety . The molecular formula is CHN with an average mass of 185.185 Da and a monoisotopic mass of 185.070145 Da .Chemical Reactions Analysis

Imidazopyridines have been known to undergo various chemical reactions. For instance, a methylene group in a substituent at one of the exocyclic nitrogen atoms can be oxidized, and subsequent cyclization in the presence of sulfuryl chloride leads to imidazopyridine .Wissenschaftliche Forschungsanwendungen

Chemical and Material Science Applications

One significant application of imidazo[4,5-c]pyridine derivatives is in the inhibition of corrosion in materials. For instance, novel imidazo[4,5-b]pyridine derivatives have been evaluated for their effectiveness in preventing mild steel corrosion, showcasing high inhibition performance, which could imply similar utility for the 2-chloro-3H-imidazo[4,5-c]pyridine derivatives. The use of computational approaches like Density Functional Theory (DFT) and molecular dynamic simulations supports these findings, offering insights into the interaction mechanisms at the molecular level (Saady et al., 2021).

Synthesis and Pharmaceutical Applications

In pharmaceutical research, 2-chloro-3H-imidazo[4,5-c]pyridine is a precursor in the synthesis of compounds with potential medicinal properties. Directed solid-phase synthesis methods have been developed for creating trisubstituted imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, which are valuable for generating diverse compound libraries for drug discovery (Lemrová et al., 2014). Similarly, copper- and palladium-catalyzed amidation reactions facilitate the synthesis of substituted imidazo[4,5-c]pyridines, enabling selective functionalization at various positions on the molecule, which is crucial for the development of pharmaceuticals (Wilson et al., 2014).

Fluorescence and Imaging Applications

The microwave-assisted C-2 direct alkenylation of imidazo[4,5-b]pyridines has been used to access fluorescent purine isosteres, characterized by large Stokes shifts and solvatofluorochromic properties. This suggests that derivatives of 2-chloro-3H-imidazo[4,5-c]pyridine could also be explored for their fluorescence properties, potentially applicable in imaging and sensing technologies (Baladi et al., 2016).

Environmental and Green Chemistry

A green chemistry approach has been demonstrated in the synthesis of the imidazo[4,5-b]pyridine scaffold from 2-chloro-3-nitropyridine using H2O-IPA as a solvent. This method emphasizes the importance of environmentally friendly solvents and processes in chemical synthesis, which could also be applicable to the synthesis and application of 2-chloro-3H-imidazo[4,5-c]pyridine derivatives (Padmaja et al., 2018).

Zukünftige Richtungen

The future directions in the research of imidazopyridines include the development of new synthetic methods, exploration of their biological activities, and their potential therapeutic applications . The structural diversity and wide range of biological activities of imidazopyridines make them promising candidates for future drug discovery and development .

Eigenschaften

IUPAC Name |

2-chloro-3H-imidazo[4,5-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-6-9-4-1-2-8-3-5(4)10-6/h1-3H,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDKFCDIBTRVSQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1N=C(N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-3H-imidazo[4,5-c]pyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylate](/img/structure/B1316180.png)